molecular formula C9H19NO B1489883 4-(Ethoxymethyl)-4-methylpiperidine CAS No. 1593970-49-0

4-(Ethoxymethyl)-4-methylpiperidine

Cat. No. B1489883
CAS RN: 1593970-49-0
M. Wt: 157.25 g/mol
InChI Key: XWSGBEVATDKNQV-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-4-methylpiperidine (EMMP) is an organic compound that has been studied in recent years due to its potential applications in scientific research. EMMP is a heterocyclic compound, meaning that it contains a ring structure composed of both carbon and nitrogen atoms. It is a cyclic secondary amine, and it is a derivative of the parent compound piperidine. EMMP has been studied for its potential applications in biological and chemical research, as well as its potential for use in drug development. In

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis and Stereochemistry Studies: 4-(Ethoxymethyl)-4-methylpiperidine and related compounds have been studied for their synthesis and stereochemistry. For instance, the synthesis and stereochemistry of phenylethynylated 1-(2-ethoxyethyl)-3-methylpiperidin-4-ones have been explored, indicating a focus on the structural aspects of these compounds (Praliev et al., 1986).

Conformational Studies

  • NMR Studies of Derivatives: The conformations of 4-hydroxy-1-methylpiperidine betaine derivatives have been examined using NMR spectroscopy, highlighting the significance of these compounds in understanding molecular structures (Dega-Szafran et al., 2006).

Receptor Binding and Antagonism

  • Dopamine Receptor Binding: Research has identified substituted 4-aminopiperidine compounds with high affinity and selectivity for the human dopamine D4 receptor, suggesting potential applications in neurological studies (Schlachter et al., 1997).

Environmental and Safety Aspects

  • Environmental Concerns and Safety Measures: The toxic nature of 4-methylpiperidine, a related compound, and its use in Fmoc group removal in peptide synthesis has led to the exploration of less harmful methods, emphasizing the importance of environmental and safety concerns in research involving these compounds (Rodríguez et al., 2019).

Catalysis and Chemical Reactions

  • Aminocarbonylation Reactions: Piperidines with ester functionality, like 4-(ethoxycarbonyl)piperidine, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, indicating their role in complex chemical reactions (Takács et al., 2014).

Neurological Applications

  • Acetylcholinesterase Substrates: N-[11C]methylpiperidine esters, including derivatives of 4-methylpiperidine, have been studied as in vivo substrates for acetylcholinesterase in the brain, highlighting potential applications in neurological research (Kilbourn et al., 1998).

Antioxidant and Antimicrobial Potential

  • Biological Activity Evaluation: Novel derivatives of piperidin-4-one, related to this compound, have been synthesized and evaluated for their antioxidant and antimicrobial activities, indicating the biomedical potential of these compounds (Harini et al., 2014).

Hydrogen Bonding Studies

  • Hydrogen Bonding Analysis: Studies on hydrogen bonding in piperidinium derivatives, which are structurally related to this compound, have provided insights into the molecular interactions and crystal packing of these compounds (Freytag & Jones, 1999).

properties

IUPAC Name

4-(ethoxymethyl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-11-8-9(2)4-6-10-7-5-9/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSGBEVATDKNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCNCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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